N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is an organic compound that features a furan ring, a hydroxyethyl group, and a cyclobutanecarboxamide moiety. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is a derivative of furan, a class of organic compounds known for their wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in various disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan derivatives, in general, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological characteristics .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Cellular Effects
The effects of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide on cellular processes are not yet fully known. Furan derivatives have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Furan derivatives have been known to exhibit changes over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Furan derivatives have been known to exhibit varying effects at different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives have been known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Furan derivatives have been known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known. Furan derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide typically involves the reaction of furan derivatives with cyclobutanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furoic acid and cyclobutanecarboxylic acid, followed by reduction and cyclization steps. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities due to the presence of the furan ring, which is known for its therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide: This compound contains a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenoxybenzamide: This compound features a phenoxybenzamide moiety, which can influence its pharmacological profile.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is unique due to the combination of the furan ring and the cyclobutanecarboxamide moiety, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group further enhances its potential for forming hydrogen bonds and interacting with biological targets.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(9-4-5-15-7-9)6-12-11(14)8-2-1-3-8/h4-5,7-8,10,13H,1-3,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTCXVCHOFONPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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